molecular formula C15H24Cl4N2O2 B1405288 Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride CAS No. 1706532-39-9

Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride

Cat. No. B1405288
M. Wt: 406.2 g/mol
InChI Key: ZYRUKJQZAVFAQC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride, also known as ethyl 4-[bis(2-chloroethyl)amino]-L-phenylalaninate hydrochloride (1:1), is a chemical compound with the CAS Number 63868-91-7 . It has a molecular formula of C15H23Cl3N2O2 and a molecular weight of 369.71400 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride include a molecular weight of 369.71400 and a molecular formula of C15H23Cl3N2O2 . Other properties such as density, boiling point, melting point, and flash point are not provided .

Scientific Research Applications

Polymorphism Characterization

A study by Vogt et al. (2013) focused on characterizing polymorphic forms of a related compound, using spectroscopic and diffractometric techniques. These forms exhibited similar spectra and diffraction patterns, presenting challenges for analytical techniques. Solid-state nuclear magnetic resonance (SSNMR) studies were performed to characterize structural differences, along with molecular spectroscopic methods including infrared, Raman, UV-visible, and fluorescence spectroscopy (Vogt et al., 2013).

Synthesis and Chemical Properties

Research by Coe et al. (1997) described the synthesis of a derivative of this compound, emphasizing the chemical processes involved in its creation. This included stages of dehydration, hydrogenation, nitration, and amino group conversion, demonstrating the complex chemistry surrounding such compounds (Coe et al., 1997).

Chemotherapy Application

Liu (1963) detailed the synthesis of a compound closely related to Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride, which was then subjected to pharmacological tests. Although these compounds did not show significant inhibitory activity against sarcoma in mice, this research is critical in understanding the potential applications in chemotherapy (Liu, 1963).

Interactions in Crystal Packing

Zhang et al. (2011) investigated the interactions in the crystal packing of a similar compound, focusing on nonhydrogen bonding interactions. This research provides insights into the molecular structure and how it influences the physical properties of the compound (Zhang et al., 2011).

Corrosion Inhibition Properties

A study by Herrag et al. (2010) on new diamine derivatives, related to Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride, highlighted their action against corrosion of mild steel. This demonstrates the compound's potential application in materials science, particularly in corrosion inhibition (Herrag et al., 2010).

properties

IUPAC Name

ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2O2.2ClH/c1-2-21-15(20)14(18)11-12-3-5-13(6-4-12)19(9-7-16)10-8-17;;/h3-6,14H,2,7-11,18H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRUKJQZAVFAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride
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Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride
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Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride
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Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride

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